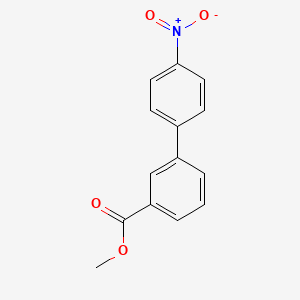

Methyl 3-(4-nitrophenyl)benzoate

Description

Methyl 3-(4-nitrophenyl)benzoate is a benzoate ester derivative featuring a nitro-substituted phenyl group at the 3-position of the benzene ring. The compound’s core structure comprises a methyl ester group, a benzoate backbone, and a para-nitro-substituted phenyl moiety, which likely influences its reactivity, solubility, and applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

methyl 3-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYTPKNDUBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718389 | |

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-26-9 | |

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Reduction: Methyl 3-(4-aminophenyl)benzoate.

Substitution: Various halogenated or nitrated derivatives.

Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)benzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

4-Nitrophenyl 3-Methylbenzoate (C₁₄H₁₁NO₄)

This positional isomer swaps the nitro and methyl groups compared to the target compound. The nitro group is on the phenyl ester (4-nitrophenyl), while the benzoate bears a methyl substituent at the 3-position. This structural difference likely alters electronic properties and reactivity. For instance, the nitro group’s electron-withdrawing nature may enhance electrophilic substitution resistance in the benzoate ring .

Methyl 4-(4-Nitrophenoxy)Benzoate (C₁₄H₁₁NO₅)

Here, a nitrophenoxy ether linkage replaces the direct phenyl attachment. The nitro group resides on the phenoxy ring, and the ester is at the benzoate’s 4-position. Such ether-linked nitro compounds are often synthesized via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 70°C, as in ), yielding stable intermediates for agrochemicals or polymers.

Methyl 3-(4-Methoxyphenyl)Benzoate (C₁₅H₁₄O₃)

Replacing the nitro group with methoxy significantly impacts polarity and reactivity. The electron-donating methoxy group increases solubility in polar solvents, making this compound a candidate for liquid crystal or pharmaceutical precursors. Its molecular weight (242.27) is lower than nitro analogues due to the absence of a nitro group .

Physicochemical Properties

Biological Activity

Methyl 3-(4-nitrophenyl)benzoate, a chemical compound with the formula CHNO, has garnered attention for its potential biological activities. This article reviews its antibacterial properties, enzyme inhibition, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzoate moiety with a nitrophenyl group at the para position. The presence of the nitro group is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial activity.

Case Studies

- Antimicrobial Efficacy : A study reported that modifications of the nitrophenyl group significantly affected the minimum inhibitory concentration (MIC) values against Streptococcus pneumoniae. The compound demonstrated MIC values ranging from 8 µg/mL to 256 µg/mL depending on structural modifications .

- Structure-Activity Relationship (SAR) : Research indicated that maintaining the nitro group was crucial for preserving antimicrobial activity. Removing or altering this group led to diminished efficacy, highlighting its role in binding interactions .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Inhibition Studies

- Dual Inhibitory Action : Compounds similar to this compound were shown to have low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, with IC values below 32 nM . This suggests that this compound could potentially exhibit similar inhibitory effects, warranting further investigation.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives have been assessed using in silico methods. Key findings include:

- Metabolism : Certain derivatives were metabolized by cytochrome P450 enzymes (CYP1A2, CYP2C19), indicating potential interactions in biological systems .

- Toxicity Assessment : Toxicity predictions showed no AMES toxicity for the compounds studied, suggesting a favorable safety profile .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.